molecular formula C20H24N2OS B2836121 N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 946259-54-7

N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B2836121
CAS No.: 946259-54-7
M. Wt: 340.49
InChI Key: SLRJHELARGKVHN-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a butoxyphenyl group attached to the nitrogen atom of the isoquinoline ring, and a carbothioamide group at the 2-position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable butoxyphenyl halide reacts with the isoquinoline derivative.

    Formation of the Carbothioamide Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbothioamide group, converting it into corresponding amines or other reduced forms.

    Substitution: The butoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted butoxyphenyl derivatives.

Scientific Research Applications

N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
  • N-(4-ethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
  • N-(4-propoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Comparison: N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is unique due to the presence of the butoxy group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. Compared to its methoxy, ethoxy, and propoxy analogs, the butoxy derivative may exhibit different binding affinities and selectivities for molecular targets, leading to distinct biological effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-butoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-2-3-14-23-19-10-8-18(9-11-19)21-20(24)22-13-12-16-6-4-5-7-17(16)15-22/h4-11H,2-3,12-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRJHELARGKVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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